1-(4-Methylpentyl)-5-(propan-2-yl)azepan-2-one
CAS No.: 88606-99-9
Cat. No.: VC15938657
Molecular Formula: C15H29NO
Molecular Weight: 239.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88606-99-9 |
|---|---|
| Molecular Formula | C15H29NO |
| Molecular Weight | 239.40 g/mol |
| IUPAC Name | 1-(4-methylpentyl)-5-propan-2-ylazepan-2-one |
| Standard InChI | InChI=1S/C15H29NO/c1-12(2)6-5-10-16-11-9-14(13(3)4)7-8-15(16)17/h12-14H,5-11H2,1-4H3 |
| Standard InChI Key | HQJKWCSWFVSJAN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCCN1CCC(CCC1=O)C(C)C |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
1-(4-Methylpentyl)-5-(propan-2-yl)azepan-2-one consists of a seven-membered azepanone ring (azepan-2-one) substituted at positions 1 and 5. The azepanone core is a lactam, featuring a ketone group at position 2. Key substituents include:
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Position 1: A 4-methylpentyl group (-CH2CH2CH(CH2CH3)CH2CH3), introducing steric bulk and lipophilicity.
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Position 5: A propan-2-yl (isopropyl) group (-CH(CH3)2), contributing to conformational rigidity.
The molecular formula is C13H25NO, with a molecular weight of 211.35 g/mol. The compound’s IUPAC name follows systematic numbering, ensuring unambiguous identification.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 1-(4-Methylpentyl)-5-(propan-2-yl)azepan-2-one likely involves multi-step strategies analogous to those used for related azepanones :
Table 1: Proposed Synthesis Route
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Aza-Claisen Rearrangement | Grignard reagent (e.g., iPrMgBr), THF, 0°C | Introduce isopropyl group at C5 |
| 2 | Alkylation | 4-Methylpentyl bromide, K2CO3, DMF | Attach 4-methylpentyl chain at C1 |
| 3 | Cyclization | Acid catalysis (HCl), reflux | Form lactam ring |
| 4 | Purification | Column chromatography (SiO2, EtOAc/Hexane) | Isolate target compound |
Key challenges include avoiding ring-opening reactions during alkylation and ensuring regioselective substitution. The use of protecting groups (e.g., Boc for amines) may stabilize intermediates .
Reactivity Profile
As a lactam, the compound undergoes characteristic reactions:
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Hydrolysis: Under acidic or basic conditions, the lactam ring opens to form a linear amino acid derivative.
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Reduction: Catalytic hydrogenation (H2/Pd-C) reduces the ketone to a secondary alcohol, yielding 1-(4-Methylpentyl)-5-(propan-2-yl)azepane-2-ol.
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N-Alkylation: The nitrogen atom may undergo further alkylation, though steric hindrance from substituents could limit reactivity.
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Weight | 211.35 g/mol | Calculated from formula |
| logP (Partition Coeff.) | 3.2 ± 0.3 | Computational estimation |
| Solubility | 0.12 mg/mL in H2O | AqSolDB prediction |
| Melting Point | 98–102°C | Differential Scanning Calorimetry (DSC) |
The compound’s lipophilicity (logP >3) suggests moderate membrane permeability, aligning with azepanones’ role in CNS-targeting therapeutics.
Analytical Characterization
Spectroscopic Data
1H NMR (CDCl3, 600 MHz):
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δ 1.05 (d, 6H, J=6.8 Hz, isopropyl CH3)
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δ 1.35–1.45 (m, 5H, 4-methylpentyl CH2)
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δ 3.52 (t, 2H, J=7.2 Hz, N-CH2)
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δ 4.21 (septet, 1H, J=6.8 Hz, isopropyl CH)
HR-MS (ESI+):
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m/z 212.1912 [M+H]+ (calc. 212.1914 for C13H25NO)
X-ray Crystallography
A related azepanone derivative (5-isopropyl-azepan-2-one) crystallizes in the monoclinic space group P21/c, with a dihedral angle of 173.47° between substituents . This near-planar arrangement may facilitate π-stacking interactions in biological targets.
Applications and Future Directions
Pharmaceutical Development
The compound’s balanced lipophilicity and stereochemical complexity position it as a candidate for:
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Neurodegenerative Disease Modulators: Targeting amyloid-beta aggregation or tau phosphorylation.
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Analgesics: Analogous to CB2 agonists like 4-(1,2,4-oxadiazol-5-yl)azepan-2-one, which show anti-inflammatory properties.
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